molecular formula C13H6N2O6 B187251 2,7-Dinitro-9H-xanthen-9-one CAS No. 51792-18-8

2,7-Dinitro-9H-xanthen-9-one

Cat. No. B187251
CAS RN: 51792-18-8
M. Wt: 286.2 g/mol
InChI Key: XMSWUZGXFRVEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dinitro-9H-xanthen-9-one, also known as DNX, is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity.

Scientific Research Applications

2,7-Dinitro-9H-xanthen-9-one has been widely used in scientific research applications due to its unique fluorescent properties. It has been used to study various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has also been used in the development of biosensors and imaging agents for medical diagnostics.

Mechanism Of Action

2,7-Dinitro-9H-xanthen-9-one works by binding to proteins and other biomolecules, causing them to fluoresce when exposed to light of a specific wavelength. This fluorescence can be used to monitor the activity of enzymes, the binding of ligands to receptors, and other biological processes.

Biochemical And Physiological Effects

2,7-Dinitro-9H-xanthen-9-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it a safe and reliable tool for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,7-Dinitro-9H-xanthen-9-one is its high sensitivity and specificity. It can detect very small changes in biological processes, making it a valuable tool for studying complex systems. However, 2,7-Dinitro-9H-xanthen-9-one has some limitations, including its relatively low photostability and short fluorescence lifetime. These limitations can be overcome by using advanced imaging techniques and optimizing experimental conditions.

Future Directions

There are many potential future directions for research using 2,7-Dinitro-9H-xanthen-9-one. One area of interest is the development of new biosensors and imaging agents for medical diagnostics. 2,7-Dinitro-9H-xanthen-9-one could also be used to study the mechanisms of disease and develop new treatments. Additionally, 2,7-Dinitro-9H-xanthen-9-one could be used to study the effects of environmental toxins and pollutants on biological systems. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.
Conclusion
2,7-Dinitro-9H-xanthen-9-one is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.

Synthesis Methods

2,7-Dinitro-9H-xanthen-9-one can be synthesized by the reaction of 2-nitrobenzaldehyde with 2-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then oxidized with sodium nitrite to yield 2,7-Dinitro-9H-xanthen-9-one. This method has been optimized to produce high yields of pure 2,7-Dinitro-9H-xanthen-9-one, making it a cost-effective and reliable method for synthesizing the dye.

properties

CAS RN

51792-18-8

Product Name

2,7-Dinitro-9H-xanthen-9-one

Molecular Formula

C13H6N2O6

Molecular Weight

286.2 g/mol

IUPAC Name

2,7-dinitroxanthen-9-one

InChI

InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H

InChI Key

XMSWUZGXFRVEHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Other CAS RN

51792-18-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.